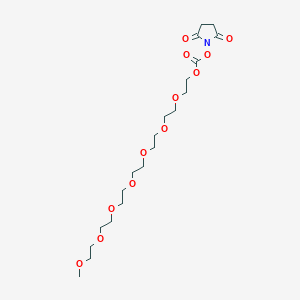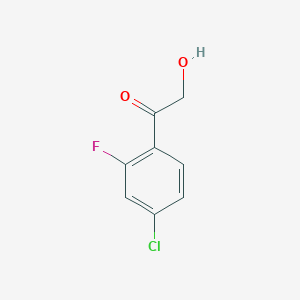
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid is an organic compound with the molecular formula C11H8BrNO4 It is a derivative of propanoic acid, featuring a bromine atom and a 1,3-dioxoisoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid typically involves the bromination of 3-(1,3-dioxoisoindol-2-yl)propanoic acid. The reaction is carried out by adding bromine to the propanoic acid derivative under controlled conditions. The reaction mixture is maintained at a specific temperature to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the 1,3-dioxoisoindol-2-yl group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanoic acid: A simpler brominated propanoic acid derivative with similar reactivity but lacking the 1,3-dioxoisoindol-2-yl group.
2-Bromo-3-(morpholin-4-yl)propanoic acid: Another brominated propanoic acid derivative with a different substituent group, used in similar applications.
Uniqueness
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid is unique due to the presence of the 1,3-dioxoisoindol-2-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
30007-57-9 |
|---|---|
Molecular Formula |
C11H8BrNO4 |
Molecular Weight |
298.09 g/mol |
IUPAC Name |
2-bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H8BrNO4/c12-8(11(16)17)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2,(H,16,17) |
InChI Key |
KDBHFOHTCIFMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)

![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)

![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)



![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)


![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
